3-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide
CAS No.: 2167903-60-6
Cat. No.: VC2785500
Molecular Formula: C10H11N3O2S
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2167903-60-6 |
|---|---|
| Molecular Formula | C10H11N3O2S |
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | 3-(1-methylpyrazol-3-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C10H11N3O2S/c1-13-6-5-10(12-13)8-3-2-4-9(7-8)16(11,14)15/h2-7H,1H3,(H2,11,14,15) |
| Standard InChI Key | RPFWEVHCMYAPMS-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=N1)C2=CC(=CC=C2)S(=O)(=O)N |
| Canonical SMILES | CN1C=CC(=N1)C2=CC(=CC=C2)S(=O)(=O)N |
Introduction
Synthesis Steps:
-
Preparation of Pyrazole Derivative: The pyrazole ring can be synthesized through various methods, including condensation reactions.
-
Reaction with Benzenesulfonyl Chloride: The pyrazole derivative reacts with benzenesulfonyl chloride in a suitable solvent like tetrahydrofuran (THF) with a base such as triethylamine.
Pharmacological Activities
While specific data on 3-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide is not available, related sulfonamide compounds have shown various biological activities:
-
Antileishmanial Activity: Some pyrazole-based sulfonamides have demonstrated antileishmanial properties, as seen in compounds like 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives .
-
Anti-inflammatory Activity: Compounds with similar structures have been explored for their anti-inflammatory potential, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-YL]benzenesulfonamide .
Potential Applications
Given the diverse biological activities of sulfonamides, 3-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide could potentially be explored for:
-
Antimicrobial Activities: Many sulfonamides are used as antimicrobials.
-
Inflammatory Disorders: The anti-inflammatory properties of related compounds suggest potential applications in treating inflammation-related conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume